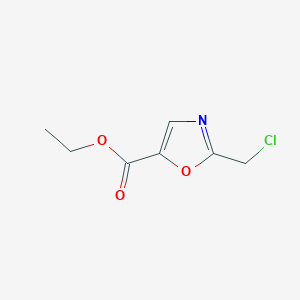

Ethyl 2-(Chloromethyl)oxazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-(Chloromethyl)oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(Chloromethyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate, which then undergoes cyclization to form the oxazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(Chloromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Applications De Recherche Scientifique

Table 1: Summary of Synthesis Methods

| Method | Starting Materials | Key Steps | Yield (%) |

|---|---|---|---|

| Cyclization | Ethyl glyoxalate, hydroxylamine | Cyclization under heat | Varies |

| Continuous Flow | Ethyl glyoxalate derivatives | Optimized flow conditions | High |

Medicinal Chemistry

Ethyl 2-(Chloromethyl)oxazole-5-carboxylate serves as a critical building block in the synthesis of potential drug candidates. Its structure allows for modifications that can target specific enzymes or receptors, making it valuable in drug discovery efforts.

- Case Study : Research has shown that derivatives of this compound exhibit activity against various biological targets, including enzymes involved in metabolic pathways. For instance, derivatives have been synthesized that show promise as antimicrobial agents against ESKAPE pathogens .

Materials Science

The unique properties of this compound make it a candidate for developing new materials with specific functionalities, such as conductivity or fluorescence.

- Application Example : The compound has been explored for use in creating conductive polymers and materials that exhibit luminescent properties, which could be beneficial in electronic applications.

Biological Studies

In biological research, this compound is utilized to study interactions with biomolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Mechanism of Action : The oxazole ring participates in non-covalent interactions (e.g., hydrogen bonding), influencing the compound's biological activity .

Chemical Reactions and Derivatives

This compound can undergo various chemical reactions:

- Substitution Reactions : The chloromethyl group can be replaced by other nucleophiles.

- Oxidation/Reduction : These reactions can modify the compound's functional groups.

- Cyclization Reactions : Further cyclization can lead to more complex structures.

Table 2: Summary of Chemical Reactions

| Reaction Type | Description | Major Products |

|---|---|---|

| Substitution | Replacement of chloromethyl group | Various derivatives |

| Oxidation/Reduction | Modification of functional groups | Altered compounds |

| Cyclization | Formation of complex structures | New heterocycles |

Mécanisme D'action

The mechanism of action of Ethyl 2-(Chloromethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which can influence the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to Ethyl 2-(Chloromethyl)oxazole-5-carboxylate include other oxazole derivatives, such as:

- Ethyl 2-(bromomethyl)-1,3-oxazole-5-carboxylate

- Ethyl 2-(iodomethyl)-1,3-oxazole-5-carboxylate

- Ethyl 2-(methyl)-1,3-oxazole-5-carboxylate

Uniqueness

What sets this compound apart from these similar compounds is the presence of the chloromethyl group, which can participate in unique substitution reactions and form covalent bonds with nucleophiles

Activité Biologique

Ethyl 2-(Chloromethyl)oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, a carboxylate group, and a chloromethyl substituent. This structure allows the compound to engage in various interactions with biological macromolecules.

Key Structural Features:

- Oxazole Ring : Contributes to the compound's ability to form hydrogen bonds and participate in π-π stacking interactions.

- Chloromethyl Group : Can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Covalent Bond Formation : The chloromethyl group can react with nucleophilic amino acids in proteins, which may lead to irreversible inhibition of enzyme activity or modulation of protein function.

- Non-Covalent Interactions : The oxazole ring can engage in hydrogen bonding and hydrophobic interactions, influencing the binding affinity of the compound to various biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Comparison Agent | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 10-20 | Ciprofloxacin | 22-26 |

| Escherichia coli | 8-16 | Fluconazole | 28 |

| Salmonella typhimurium | 10-16 |

These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

Recent studies have explored the anticancer potential of oxazole derivatives. This compound has shown promise in inhibiting the growth of various cancer cell lines, including fibrosarcoma and breast carcinoma.

- Cell Lines Tested :

- HT-1080 (Fibrosarcoma)

- MCF-7 (Breast Cancer)

The compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition. For instance, one study reported an IC50 value of approximately 19.56 µM against HT-1080 cells, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

- Synthesis and Characterization : A series of studies have synthesized this compound derivatives and characterized them using NMR and mass spectrometry. The derivatives were evaluated for their biological activities, revealing a spectrum of effects based on structural modifications .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites, potentially inhibiting enzymatic activity critical for tumor growth .

- In Vivo Studies : Preliminary in vivo studies have indicated that derivatives of this compound exhibit reduced toxicity compared to traditional chemotherapeutics while maintaining efficacy against cancer cells .

Propriétés

IUPAC Name |

ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCJQTJCGOSGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560773 | |

| Record name | Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96315-26-3 | |

| Record name | Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.